tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a chloropyridine moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 4-chloropyridine in the presence of a palladium catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The propyl chain can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The chloropyridine moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, carbamates, and complex organic molecules used in medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules. Its ability to undergo various reactions makes it a versatile building block .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases. Its derivatives have shown potential as inhibitors of specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyridine moiety can bind to active sites, inhibiting the activity of enzymes or blocking receptor signaling pathways. This interaction leads to the modulation of biological processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl 3,4-dichloropyridin-2-ylcarbamate
Uniqueness
tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential in medicinal chemistry make it a valuable compound compared to its analogs .
Properties
CAS No. |
1346708-20-0 |
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Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-chloropyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(2,3)19-12(17)16-6-4-8-18-11-9-10(14)5-7-15-11/h5,7,9H,4,6,8H2,1-3H3,(H,16,17) |
InChI Key |
DSMNJJAFRZBJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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